molecular formula C20H15NO2S B14657140 2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene CAS No. 51776-13-7

2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene

Cat. No.: B14657140
CAS No.: 51776-13-7
M. Wt: 333.4 g/mol
InChI Key: OBVBLTNHUDHQSZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a phenylbuta-1,3-dienyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene typically involves multi-step organic reactions. One common method involves the following steps:

    Synthesis of 4-Nitrophenylacetylene: This can be achieved by the reaction of 4-nitrobenzaldehyde with a suitable acetylene source under basic conditions.

    Formation of 4-Phenylbuta-1,3-dien-1-yl Grignard Reagent: This involves the reaction of phenylacetylene with magnesium in the presence of a halogen source.

    Coupling Reaction: The final step involves the coupling of 4-nitrophenylacetylene with the 4-phenylbuta-1,3-dien-1-yl Grignard reagent in the presence of a palladium catalyst to form the desired thiophene compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.

    Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)thiophene
  • 5-(4-Phenylbuta-1,3-dien-1-yl)thiophene
  • 2-Phenylthiophene

Uniqueness

2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene is unique due to the presence of both a nitrophenyl group and a phenylbuta-1,3-dienyl group, which impart distinct chemical properties and reactivity compared to other thiophene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

51776-13-7

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-(4-phenylbuta-1,3-dienyl)thiophene

InChI

InChI=1S/C20H15NO2S/c22-21(23)18-12-10-17(11-13-18)20-15-14-19(24-20)9-5-4-8-16-6-2-1-3-7-16/h1-15H

InChI Key

OBVBLTNHUDHQSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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